molecular formula C5H5ClOS B1603092 (3-Chlorothiophen-2-yl)methanol CAS No. 193602-41-4

(3-Chlorothiophen-2-yl)methanol

Cat. No.: B1603092
CAS No.: 193602-41-4
M. Wt: 148.61 g/mol
InChI Key: CAAOMIYPIICAKB-UHFFFAOYSA-N
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Description

(3-Chlorothiophen-2-yl)methanol: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiophene ring substituted with a chlorine atom at the third position and a hydroxymethyl group at the second position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3-Chlorothiophen-2-yl)methanol typically begins with thiophene as the core structure.

    Chlorination: The thiophene ring is chlorinated at the third position using reagents such as phosphorus pentachloride or sulfuryl chloride.

    Hydroxymethylation: The chlorinated thiophene undergoes hydroxymethylation at the second position. This can be achieved using formaldehyde and a base such as sodium hydroxide under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Chlorothiophen-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form (3-Chlorothiophen-2-yl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium cyanide can be used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed:

    Oxidation: (3-Chlorothiophen-2-yl)carboxylic acid.

    Reduction: (3-Chlorothiophen-2-yl)methane.

    Substitution: (3-Methoxythiophen-2-yl)methanol or (3-Cyanothiophen-2-yl)methanol.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3-Chlorothiophen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate the effects of thiophene derivatives on various biological systems.

Medicine:

    Drug Development: this compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of (3-Chlorothiophen-2-yl)methanol involves its interaction with molecular targets in biological systems. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    (2-Chlorothiophen-3-yl)methanol: Similar structure but with the chlorine and hydroxymethyl groups at different positions.

    (3-Bromothiophen-2-yl)methanol: Similar structure but with a bromine atom instead of chlorine.

    (3-Methoxythiophen-2-yl)methanol: Similar structure but with a methoxy group instead of chlorine.

Uniqueness:

    Biological Activity: The specific arrangement of functional groups in (3-Chlorothiophen-2-yl)methanol can lead to unique biological activities compared to its analogs.

Properties

IUPAC Name

(3-chlorothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAOMIYPIICAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622718
Record name (3-Chlorothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193602-41-4
Record name (3-Chlorothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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